![molecular formula C27H17Br2N3O2 B14406369 5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione CAS No. 83794-05-2](/img/structure/B14406369.png)
5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[73003,7]dodeca-1,3(7),8-triene-4,12-dione is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of bromophenyl and phenyl groups attached to a triazatricyclo core
準備方法
The synthesis of 5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the tricyclic core. Common reagents used in these reactions include bromobenzene derivatives, phenylhydrazine, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
化学反応の分析
5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled reaction environments. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, which could lead to the development of new drugs or therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
類似化合物との比較
5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione can be compared with other similar compounds, such as:
Pyrrolo[2,3-f]indazole derivatives: These compounds share a similar tricyclic structure and are studied for their potential medicinal properties.
4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane: This high-energy density material has a similar tricyclic core but different functional groups, leading to distinct chemical and physical properties.
Dibromo-5,11-dithia-4,6,10,12-tetraazatricyclo[7.3.0.0³,?]dodeca-1(12),2,4,5,7,9-hexaene: This compound also features a tricyclic structure with bromine atoms, but with different heteroatoms and functional groups.
The uniqueness of 5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[730
特性
CAS番号 |
83794-05-2 |
|---|---|
分子式 |
C27H17Br2N3O2 |
分子量 |
575.2 g/mol |
IUPAC名 |
5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione |
InChI |
InChI=1S/C27H17Br2N3O2/c28-17-6-10-19(11-7-17)31-14-21-23(16-4-2-1-3-5-16)22-15-32(20-12-8-18(29)9-13-20)27(34)25(22)30-24(21)26(31)33/h1-13H,14-15H2 |
InChIキー |
GHVIYRLMRIVSCF-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C3=C(C(=O)N(C3)C4=CC=C(C=C4)Br)N=C2C(=O)N1C5=CC=C(C=C5)Br)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



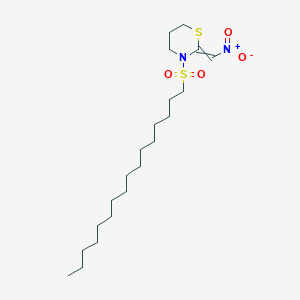
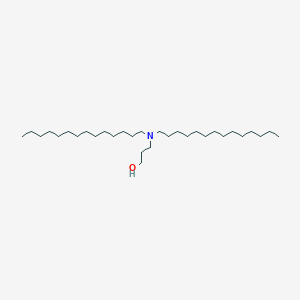
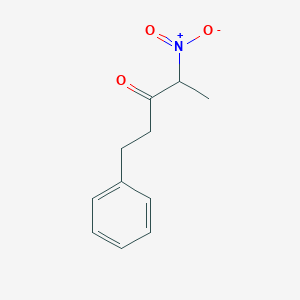


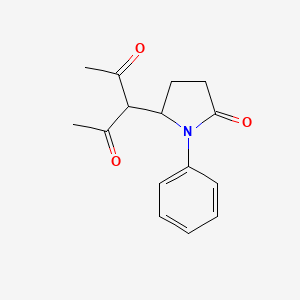
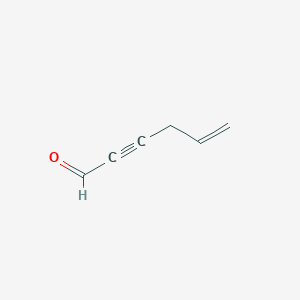
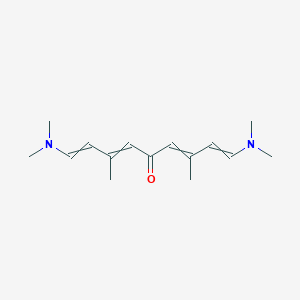
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
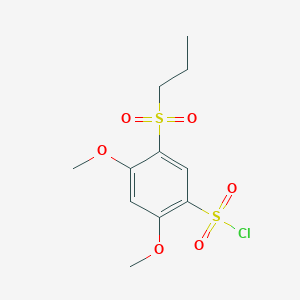
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
